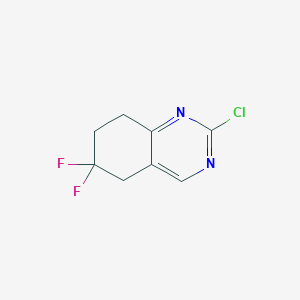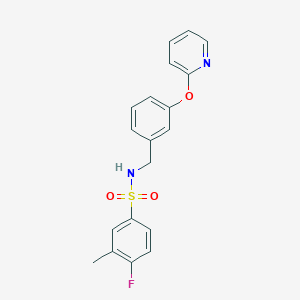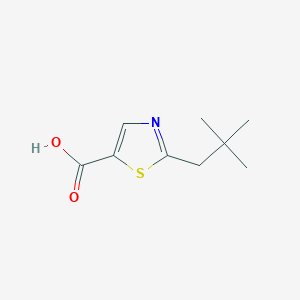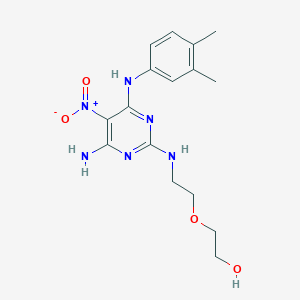
tert-Butyl (1R*,4R*)-4-(pentan-3-ylamino)cyclohexylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (1R*,4R*)-4-(pentan-3-ylamino)cyclohexylcarbamate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexylcarbamate core with a tert-butyl group and a pentan-3-ylamino substituent. Its stereochemistry is denoted by the (1R*,4R*) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
The synthesis of tert-Butyl (1R*,4R*)-4-(pentan-3-ylamino)cyclohexylcarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclohexylcarbamate Core: The initial step involves the preparation of the cyclohexylcarbamate core. This can be achieved through the reaction of cyclohexylamine with tert-butyl chloroformate under basic conditions to form tert-butyl cyclohexylcarbamate.
Introduction of the Pentan-3-ylamino Group: The next step involves the introduction of the pentan-3-ylamino group. This can be accomplished through a nucleophilic substitution reaction, where the tert-butyl cyclohexylcarbamate is reacted with pentan-3-ylamine in the presence of a suitable catalyst.
Purification and Isolation: The final product is purified using techniques such as column chromatography or recrystallization to obtain this compound in high purity.
Chemical Reactions Analysis
tert-Butyl (1R*,4R*)-4-(pentan-3-ylamino)cyclohexylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of oxidized derivatives with altered functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles such as halides or alkoxides. Common reagents for these reactions include alkyl halides and sodium alkoxides.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the carbamate group and the formation of cyclohexylamine and tert-butyl alcohol.
Scientific Research Applications
tert-Butyl (1R*,4R*)-4-(pentan-3-ylamino)cyclohexylcarbamate has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It can serve as a probe to investigate enzyme mechanisms and binding sites.
Medicine: The compound is explored for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial effects.
Industry: In industrial applications, the compound can be used as a precursor for the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-Butyl (1R*,4R*)-4-(pentan-3-ylamino)cyclohexylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
tert-Butyl (1R*,4R*)-4-(pentan-3-ylamino)cyclohexylcarbamate can be compared with other similar compounds to highlight its uniqueness:
- tert-Butyl (1R,4R)-4-(methylamino)cyclohexylcarbamate**: This compound has a similar structure but with a methylamino group instead of a pentan-3-ylamino group. The difference in the substituent can lead to variations in reactivity and biological activity.
- tert-Butyl (1R,4R)-4-(ethylamino)cyclohexylcarbamate**: Another similar compound with an ethylamino group. The length and branching of the alkyl chain can influence the compound’s properties and interactions.
- tert-Butyl (1R,4R)-4-(propylamino)cyclohexylcarbamate**: This compound features a propylamino group. The differences in the alkyl chain length and structure can affect the compound’s solubility, stability, and reactivity.
Properties
IUPAC Name |
tert-butyl N-[4-(pentan-3-ylamino)cyclohexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N2O2/c1-6-12(7-2)17-13-8-10-14(11-9-13)18-15(19)20-16(3,4)5/h12-14,17H,6-11H2,1-5H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXWNJLYNFKZQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC1CCC(CC1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901127325 |
Source


|
| Record name | Carbamic acid, N-[trans-4-[(1-ethylpropyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901127325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286274-16-5 |
Source


|
| Record name | Carbamic acid, N-[trans-4-[(1-ethylpropyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901127325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3-Ethyl-3-hydroxypiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2833321.png)

![[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 4-fluorobenzenecarboxylate](/img/structure/B2833328.png)




![(pyridin-2-yl)methyl N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}carbamate](/img/structure/B2833335.png)



![2-Chloro-N-[2-[(1-cyanocyclopropyl)methylamino]-2-oxoethyl]propanamide](/img/structure/B2833341.png)
